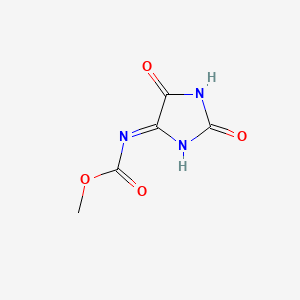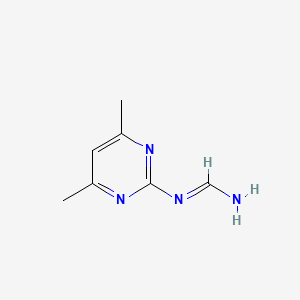
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of pyrrole-2-carboxylic acid with carbonyldiimidazole. This reaction is often carried out under microwave conditions in the presence of a base, which facilitates the formation of the desired product . The process is efficient and does not require extensive purification steps such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
(1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antimicrobial and antiviral properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone exerts its effects involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity . The compound’s ability to participate in hydrogen bonding and π-π interactions also plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Imidazole: Shares the imidazole ring structure but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the imidazole component.
Carbonyldiimidazole: Used in the synthesis of (1H-Imidazol-1-yl)(1H-pyrrol-2-yl)methanone and contains two imidazole rings.
Uniqueness: this compound is unique due to its combined pyrrole and imidazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to its individual components .
Propriétés
Numéro CAS |
190012-89-6 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.164 |
Nom IUPAC |
imidazol-1-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C8H7N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h1-6,10H |
Clé InChI |
KCBFAIDPMHIZBJ-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)N2C=CN=C2 |
Synonymes |
1H-Imidazole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [(1S)-1-methyl-2-(nitrooxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)







![2H-Pyrido[3,4-b][1,3]thiazolo[4,5-e]indole](/img/structure/B574583.png)

